4-[(Azepan-1-YL)methyl]-6-methoxy-2H-chromen-2-one
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Overview
Description
4-[(Azepan-1-YL)methyl]-6-methoxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a chromenone core structure with an azepane ring attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Azepan-1-YL)methyl]-6-methoxy-2H-chromen-2-one typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions. For instance, the reaction of a suitable azepane derivative with a halomethyl chromenone can yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(Azepan-1-YL)methyl]-6-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Scientific Research Applications
4-[(Azepan-1-YL)methyl]-6-methoxy-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-[(Azepan-1-YL)methyl]-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. For instance, it could inhibit enzyme activity or bind to receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-[(Azepan-1-YL)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one: This compound has a similar structure but features a hydroxyl group instead of a methoxy group.
4-[(Azepan-1-YL)methyl]benzonitrile: This compound contains a benzonitrile group instead of the chromenone core.
Uniqueness
4-[(Azepan-1-YL)methyl]-6-methoxy-2H-chromen-2-one is unique due to its specific combination of the chromenone core and the azepane ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(azepan-1-ylmethyl)-6-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-20-14-6-7-16-15(11-14)13(10-17(19)21-16)12-18-8-4-2-3-5-9-18/h6-7,10-11H,2-5,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBKHIWRUNODHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C=C2CN3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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